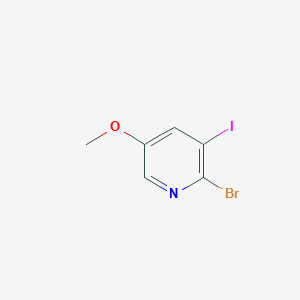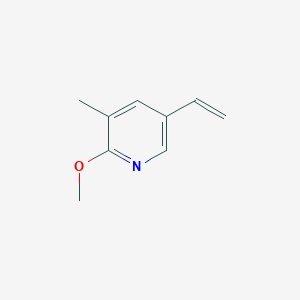
2,6-Dichloro-4-methoxy-3-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-4-methoxy-3-methylpyridine is an organic compound with the molecular formula C7H7Cl2NO. It is a derivative of pyridine, characterized by the presence of two chlorine atoms, a methoxy group, and a methyl group attached to the pyridine ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
准备方法
Synthetic Routes and Reaction Conditions
2,6-Dichloro-4-methoxy-3-methylpyridine can be synthesized through multiple routes. One common method involves the reaction of 2,6-dichloro-4-nitropyridine with methanol in the presence of potassium carbonate under microwave heating at 70°C for 25 minutes. The reaction mixture is then diluted with methanol, and the product is extracted using ethyl acetate and dried over sodium sulfate .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2,6-Dichloro-4-methoxy-3-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of aminopyridines.
科学研究应用
2,6-Dichloro-4-methoxy-3-methylpyridine is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and antimicrobial agents.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals
作用机制
The mechanism of action of 2,6-Dichloro-4-methoxy-3-methylpyridine depends on its application. In pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being targeted .
相似化合物的比较
Similar Compounds
- 2,6-Dichloropyridine
- 2,6-Dichloro-3-methylpyridine
- 4,6-Dichloro-3-methoxy-2-methylpyridine
Uniqueness
2,6-Dichloro-4-methoxy-3-methylpyridine is unique due to the presence of both methoxy and methyl groups on the pyridine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable intermediate in the synthesis of compounds with specific pharmacological properties .
属性
分子式 |
C7H7Cl2NO |
|---|---|
分子量 |
192.04 g/mol |
IUPAC 名称 |
2,6-dichloro-4-methoxy-3-methylpyridine |
InChI |
InChI=1S/C7H7Cl2NO/c1-4-5(11-2)3-6(8)10-7(4)9/h3H,1-2H3 |
InChI 键 |
CYUUQWPXGYDAEJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(C=C1OC)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



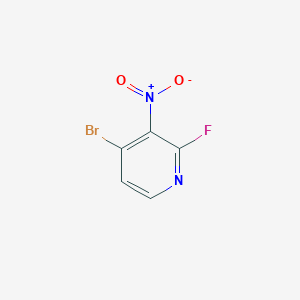


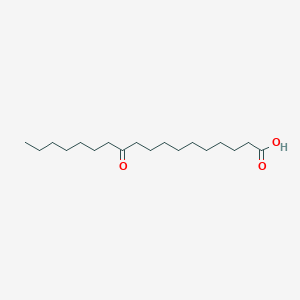
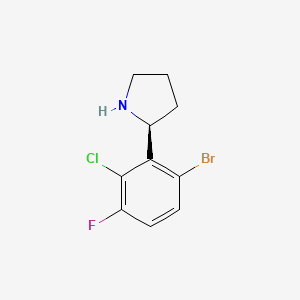
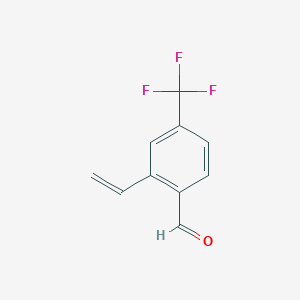
![N-(8-diphenylphosphanylnaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12962912.png)


![tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate](/img/structure/B12962939.png)
